molecular formula C19H25NO2 B8466083 1-[([1,1'-Biphenyl]-2-yl)oxy]-3-[methyl(propan-2-yl)amino]propan-2-ol CAS No. 63638-03-9

1-[([1,1'-Biphenyl]-2-yl)oxy]-3-[methyl(propan-2-yl)amino]propan-2-ol

Cat. No. B8466083
CAS RN: 63638-03-9
M. Wt: 299.4 g/mol
InChI Key: FYZYEKROTXFXCR-UHFFFAOYSA-N
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Description

1-[([1,1'-Biphenyl]-2-yl)oxy]-3-[methyl(propan-2-yl)amino]propan-2-ol is a useful research compound. Its molecular formula is C19H25NO2 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[([1,1'-Biphenyl]-2-yl)oxy]-3-[methyl(propan-2-yl)amino]propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[([1,1'-Biphenyl]-2-yl)oxy]-3-[methyl(propan-2-yl)amino]propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63638-03-9

Product Name

1-[([1,1'-Biphenyl]-2-yl)oxy]-3-[methyl(propan-2-yl)amino]propan-2-ol

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

1-[methyl(propan-2-yl)amino]-3-(2-phenylphenoxy)propan-2-ol

InChI

InChI=1S/C19H25NO2/c1-15(2)20(3)13-17(21)14-22-19-12-8-7-11-18(19)16-9-5-4-6-10-16/h4-12,15,17,21H,13-14H2,1-3H3

InChI Key

FYZYEKROTXFXCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC(COC1=CC=CC=C1C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Alternatively, the intermediates of the formula ##STR5## are allowed to react at reflux with an appropriate secondary amine to afford the corresponding tertiary amines of the formula R1 ? ##STR6## Those compounds then are allowed to react further with a molecular equivalent of the appropriate alkyl halide, sulphate or phosphate, to produce the instant compounds. For example, 1,2-epoxy-3-(2-phenylphenoxy)propane is allowed to react at reflux with methylisopropyl amine to afford the corresponding 1-(N-isopropyl-N-methylamino)-3-(2-phenylphenoxy)propan-2-ol. This compound then is allowed to react further with a molecular equivalent of methyl chloride to afford [3-(2-phenylphenoxy)-2-hydroxypropyl]isopropyldimethylammonium chloride.
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Synthesis routes and methods IV

Procedure details

22.7 g (0.1 mole) of 2,3-epoxy-1-(2-phenylphenoxy)-propane is dissolved in 30 ml of methanol. Then 15 ml (0.2 moles) of methylisopropylamine is added to the reaction mixture slowly while stirring. The mixture is refluxed over a steam bath for 48 hr after which time the solvent and excess amine are evaporated under reduced pressure. The residue remaining is dissolved in 200 ml of ether and the solution washed with water. The ether phase is extracted with 5% aqueous hydrochloric acid and the aqueous extracts washed once with ether. The aqueous phase is neutralized with ammonium hydroxide, then extracted with methylene chloride. The methylene chloride extract is dried over anhydrous potassium carbonate and the solvent evaporated under reduced pressure to afford 1-(N-isopropyl-N-methylamino)-3-(2-phenylphenoxy)-propan-2-ol, as a blue-green oil.
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